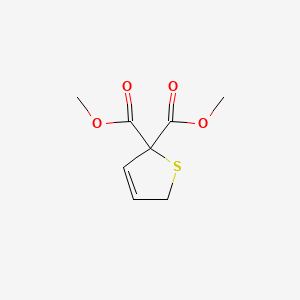
2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate (DTDDC) is a compound that has been studied for its potential applications in various scientific fields. It is a sulfur-containing heterocyclic compound that has been found to possess a wide range of biological and pharmacological activities. DTDDC has been studied for its potential as an anti-inflammatory agent, an antioxidant, an antifungal, and an antiviral agent. In addition, it has been investigated for its possible use in the treatment of certain cancers, as well as for its role in the regulation of gene expression.
Applications De Recherche Scientifique
2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate has been studied for its potential applications in various scientific fields. It has been investigated for its potential use in the treatment of certain cancers, as well as for its role in the regulation of gene expression. In addition, researchers have explored its potential as an anti-inflammatory agent, an antioxidant, an antifungal, and an antiviral agent. This compound has also been studied for its possible use in the treatment of cardiovascular diseases, diabetes, and other metabolic disorders.
Mécanisme D'action
The exact mechanism of action of 2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate is not yet fully understood. However, it is believed to act as a potent antioxidant, scavenging reactive oxygen species and preventing cellular damage. It is also thought to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. In addition, this compound has been found to reduce the expression of certain genes involved in tumorigenesis, suggesting its potential use in the treatment of certain cancers.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent. In addition, it has been found to possess antioxidant activity, which may be due to its ability to scavenge reactive oxygen species. Furthermore, this compound has been found to reduce the expression of certain genes involved in tumorigenesis, suggesting its potential use in the treatment of certain cancers.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate in laboratory experiments has several advantages. It is a relatively inexpensive compound, making it cost-effective for research purposes. In addition, it is a relatively stable compound, making it suitable for long-term storage. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, making it difficult to use in some experiments. Furthermore, its reactivity can be affected by the presence of certain other compounds, making it necessary to use appropriate controls in experiments.
Orientations Futures
The potential applications of 2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate are far-reaching, and there are many possible future directions for research. These include further investigation into its potential use in the treatment of certain cancers and other diseases, as well as its potential role in the regulation of gene expression. In addition, further research could be conducted into its potential as an anti-inflammatory and antioxidant agent, as well as its potential as an antiviral and antifungal agent. Finally, further research could be conducted into its potential use in the treatment of cardiovascular diseases, diabetes, and other metabolic disorders.
Méthodes De Synthèse
2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate is synthesized by the reaction of 2,2-dimethyl-5-hydroxytetrahydrothiophene-2,2-dicarboxylic acid (DHTDC) with ethyl chloroformate in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane at a temperature of 0°C. The reaction yields a white solid product, which is then purified by recrystallization.
Propriétés
IUPAC Name |
dimethyl 2H-thiophene-5,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4S/c1-11-6(9)8(7(10)12-2)4-3-5-13-8/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNNCXKMLPBWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C=CCS1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2,6-Dichlorophenyl)methyl]imidazole;hydrochloride](/img/structure/B6604528.png)
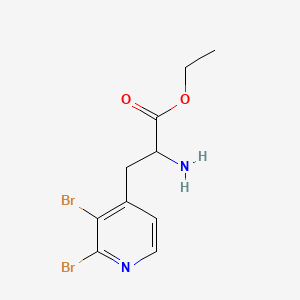
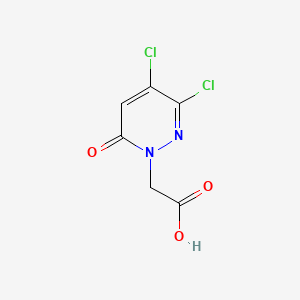
![ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate](/img/structure/B6604540.png)
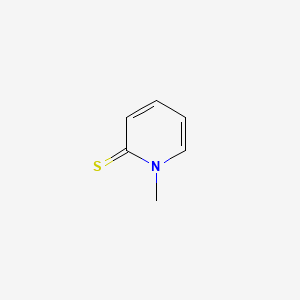


![tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate](/img/structure/B6604597.png)
![3-ethyl 5-methyl 4-(2-chlorophenyl)-2-{[2-({3-[(2-{[4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl]methoxy}ethyl)carbamoyl]phenyl}formamido)ethoxy]methyl}-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6604609.png)
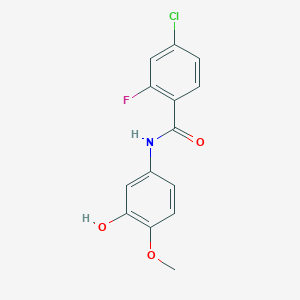
![6H-[1]Benzothiopyrano[4,3-b]quinoline, 7-methyl-, 5,5-dioxide](/img/structure/B6604623.png)
![3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6604632.png)


